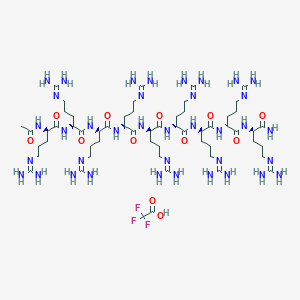
MAGE-3 (112-120)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Melanoma-associated antigen 3; MAGE-3
Wissenschaftliche Forschungsanwendungen
1. Visualization of Social Networks
MAGE, a computer-based visual display program, has been adapted for studying social networks. It examines the structural properties of social data sets, like friendship choices in colleges or peer choices among teenagers (Freeman, Webster, & Kirke, 1998).
2. Monte Carlo Simulations in Physics
MaGe, a physics simulation software based on Geant4, simulates the response of ultra-low radioactive background detectors to ionizing radiation. It's significant for neutrinoless double-beta decay experiments using germanium detectors (Boswell et al., 2010).
3. Genome Engineering and Strain Engineering
MAGE (Multiplex Automated Genome Engineering) is a tool for manipulating genes simultaneously in multiple loci. It's valuable for engineering strains to over-produce proteins, chemicals, and biofuels at industrial scales (Singh & Braddick, 2015).
4. Optimization of Biosynthesis Pathways
Co-selection MAGE (CoS-MAGE) optimizes biosynthesis pathways by inserting multiple T7 promoters into genomic operons, allowing for the study of gene networks and facilitating rapid genetic modifications (Wang et al., 2012).
5. Interactive Educational Tools
Mage, a graphics program for visualizing macromolecules, has been adapted for educational purposes, such as illustrating molecular models and crystal structures in a user-friendly, interactive format (Pavkovic, 2005).
6. Cancer Immunotherapy
A study demonstrated that melanoma cells present a MAGE-3 epitope to CD4+ cytotoxic T cells, indicating the potential of MAGE-3 in cancer immunotherapy, particularly for melanoma treatment (Manici et al., 1999).
7. Evolution of Bacterial Genomes
MAGE technology has been applied to in vivo genome editing, introducing targeted modifications directly into the Escherichia coli chromosome, creating combinatorial genetic diversity in a cell population (Gallagher et al., 2014).
8. Accelerated Evolution and Large-Scale Genome Engineering
MAGE has been utilized for large-scale programming and evolution of cells, producing combinatorial genomic diversity and optimizing pathways, such as the DXP biosynthesis pathway in Escherichia coli for overproduction of lycopene (Wang et al., 2009).
9. Immunotherapy in Metastatic Melanoma
A phase 1/2 study evaluated the immunologic response and tumor evolution following administration of a recombinant MAGE-3 protein in metastatic melanoma patients, showing potential in cancer immunotherapy (Kruit et al., 2005).
10. Fabrication of Microstructures
A new micro-anode-guided electroplating (MAGE) system was developed to fabricate two-dimensional microstructures, demonstrating the versatility of MAGE in microfabrication technologies (Ciou, Hwang, & Lin, 2015).
11. Antigen Recognition in Cancer Therapy
Research showed that a peptide encoded by the human MAGE-3 gene, presented by HLA-A2, induces cytolytic T lymphocytes that recognize tumor cells expressing MAGE-3, emphasizing its role in targeted cancer therapy (van der Bruggen et al., 1994).
12. TCR-Engineered Immunotherapy
A TCR targeting the HLA-A*0201–restricted epitope of MAGE-A3 recognizes multiple epitopes of the MAGE-A antigen superfamily in various types of cancer, highlighting its application in adoptive immunotherapy (Chinnasamy et al., 2011).
13. Antigen Identification in Melanoma
A study identified the MAGE-3 gene product, a melanoma antigenic epitope, as a potential target for specific immunotherapy of melanoma patients (Gaugler et al., 1994).
14. Lung Cancer Vaccine Development
Research on nonsmall cell lung cancer patients vaccinated with MAGE-3 recombinant protein showed induction of Ab, CD8+, and CD4+ T cells, providing a basis for optimizing immune responses in vaccine settings (Atanackovic et al., 2004).
15. Neurological Toxicity in Gene Therapy
A study on cancer patients treated with adoptive cell therapy using autologous anti-MAGE-A3 TCR-engineered T cells revealed significant cancer regression but also serious neurological toxicity, cautioning the use of highly active immunotherapies targeting MAGE-A family members (Morgan et al., 2013).
16. Intracellular Location of MAGE-3 Gene Product
Investigation into the MAGE-3 gene product identified it as a cytoplasmic protein, expanding the understanding of its role in cancer antigen presentation (Kocher et al., 1995).
17. Large-Scale Targeted Genome Engineering
MAGE was used for large-scale targeted genome engineering, demonstrating the potential for cost-effective genome modifications on a grand scale (Bonde et al., 2014).
18. Dendritic Cell Vaccination in Gastrointestinal Carcinomas
A study on the use of DC vaccination with MAGE-3 peptide in gastrointestinal carcinoma treatment showed promising results, with no toxic side effects and some tumor regressions (Sadanaga et al., 2001).
19. Standardizing Microarray Data Exchange
The development of MAGE-ML, a data format for exchanging microarray data, facilitated standardization and meaningful exchange of microarray data in the scientific community (Spellman et al., 2002).
Eigenschaften
Sequenz |
KVAEELVHFL |
|---|---|
Quelle |
Homo sapiens (human) |
Lagerung |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Melanoma-associated antigen 3 (112-120); MAGE-3 (112-120) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




